(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid
Overview
Description
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl group and a fluorine atom. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group, becoming oxidized in the process . Following this, transmetalation occurs, where the organoboron compound (nucleophilic organic group) is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Pharmacokinetics
This could potentially affect the bioavailability of the compound, as hydrolysis could occur, particularly at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules and has wide applications in fields such as drug discovery and materials science .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(ethoxymethyl)-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Boronate Esters: Formed via esterification with alcohols
Scientific Research Applications
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxymethyl and fluorine substituents, making it less sterically hindered and less reactive in certain reactions.
4-Fluorophenylboronic Acid: Similar structure but without the ethoxymethyl group, resulting in different reactivity and solubility properties.
2-(Ethoxymethyl)phenylboronic Acid: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the ethoxymethyl and fluorine substituents on the phenyl ring. These substituents influence the compound’s reactivity, solubility, and ability to participate in specific chemical reactions. The combination of these functional groups makes it a valuable reagent in various synthetic and research applications .
Properties
IUPAC Name |
[2-(ethoxymethyl)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLCBBRHJIFXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229155 | |
Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-87-5 | |
Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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